molecular formula C24H20ClN3O2 B2455394 2-amino-3-(4-chlorobenzoyl)-N-(2,5-dimethylphenyl)indolizine-1-carboxamide CAS No. 898417-24-8

2-amino-3-(4-chlorobenzoyl)-N-(2,5-dimethylphenyl)indolizine-1-carboxamide

Cat. No.: B2455394
CAS No.: 898417-24-8
M. Wt: 417.89
InChI Key: AFKNMEUAPGGTPF-UHFFFAOYSA-N
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Description

2-amino-3-(4-chlorobenzoyl)-N-(2,5-dimethylphenyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine class

Properties

IUPAC Name

2-amino-3-(4-chlorobenzoyl)-N-(2,5-dimethylphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O2/c1-14-6-7-15(2)18(13-14)27-24(30)20-19-5-3-4-12-28(19)22(21(20)26)23(29)16-8-10-17(25)11-9-16/h3-13H,26H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKNMEUAPGGTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-chlorobenzoyl)-N-(2,5-dimethylphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common route might include:

    Formation of the Indolizine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzoyl Group: The 4-chlorobenzoyl group can be introduced via Friedel-Crafts acylation.

    Amination and Carboxamide Formation: The amino and carboxamide groups can be introduced through nucleophilic substitution and amidation reactions, respectively.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions could target the carbonyl groups.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide
  • N-(2,5-dimethylphenyl)indolizine-1-carboxamide
  • 3-(4-chlorobenzoyl)-N-(2,5-dimethylphenyl)indolizine

Uniqueness

The unique combination of functional groups in 2-amino-3-(4-chlorobenzoyl)-N-(2,5-dimethylphenyl)indolizine-1-carboxamide might confer distinct biological or chemical properties, making it a valuable compound for specific applications.

Biological Activity

2-amino-3-(4-chlorobenzoyl)-N-(2,5-dimethylphenyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C22H19ClN4O2
  • Molecular Weight : 394.86 g/mol

Structure

The structure of the compound features an indolizine core, which is crucial for its biological activity. The presence of the chlorobenzoyl and dimethylphenyl groups enhances its interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and receptors involved in inflammatory pathways and cellular signaling. It is believed that the compound can modulate enzyme activity through binding, leading to altered cellular responses.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • In vitro Studies : The compound has shown effectiveness against various carcinoma cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Mechanistic Insights : The antitumor activity is often linked to the generation of reactive oxygen species (ROS) and subsequent DNA damage in cancer cells .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Studies

  • Study on Antitumor Efficacy : A study evaluated the effects of related indolizine derivatives on MCF-7 breast cancer cells, revealing that these compounds could significantly reduce cell viability at concentrations above 100 nM .
  • Mechanistic Study : Another investigation focused on the interaction of indolizine derivatives with cytochrome P450 enzymes, suggesting that these compounds could enhance or inhibit enzymatic activity depending on their structure .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanism of Action
AntitumorHigh (IC50 < 100 nM in vitro)Induction of apoptosis, ROS generation
Anti-inflammatoryModerateInhibition of cytokines
Enzyme ModulationVariableBinding to cytochrome P450 enzymes

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